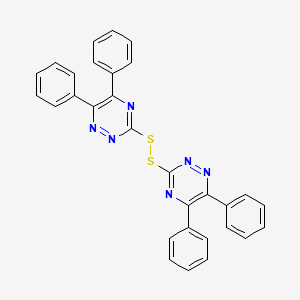

![molecular formula C22H22N4 B12131240 N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-59-2](/img/structure/B12131240.png)

N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-メチルフェニル)-3-フェニル-5-プロピルピラゾロ[1,5-a]ピリミジン-7-アミンは、PPNPPとしても知られており、科学研究において関心を集めている化合物です。そのユニークな構造は、ピラゾロ骨格とピリミジン骨格を組み合わせたものであり、さまざまな用途に有望な候補となっています。

2. 製法

合成経路: PPNPPの合成には、いくつかの合成経路が存在します。注目すべき手法の一つは、適切な出発物質を反応させてピラゾロ[1,5-a]ピリミジンコアを形成する方法です。 例えば、チエノ[3,2-d]ピリミジン-4-オンは、チオフェン-2-カルボキサミドをギ酸中で加熱することで合成できます 。このコアのさらなる官能基化により、目的の化合物が得られます。

反応条件: 具体的な反応条件は異なる場合がありますが、重要なステップとしては、通常、環化、置換、官能基の修飾などが挙げられます。詳細なプロトコルは、選択した合成経路によって異なります。

工業的生産: 工業規模での生産方法は広く文書化されていませんが、実験室規模の合成は、さらなる最適化の基礎となります。

準備方法

Synthetic Routes:: Several synthetic routes exist for the preparation of PPNPP. One notable approach involves the reaction of appropriate starting materials to form the pyrazolo[1,5-a]pyrimidine core. For instance, thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Further functionalization of this core leads to the desired compound.

Reaction Conditions:: The specific reaction conditions may vary, but the key steps typically involve cyclization, substitution, and functional group modifications. Detailed protocols would depend on the synthetic route chosen.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.

化学反応の分析

PPNPPは、次のようなさまざまな反応を起こす可能性があります。

酸化: 酸化プロセスにより、フェニル環やピラゾロ環が修飾される可能性があります。

還元: 還元反応により、官能基が変化する可能性があります。

置換: フェニル環やピラゾロ環上の置換基が置き換わる可能性があります。

環化: ピラゾロ[1,5-a]ピリミジン骨格の形成。

一般的な試薬と条件には以下のようなものがあります。

触媒: クロスカップリング反応のための遷移金属(例:パラジウム、銅)。

塩基: 脱プロトン化のための有機塩基(例:トリエチルアミン)。

溶媒: 溶解のための一般的な溶媒(例:DMF、DMSO)。

これらの反応から生成される主な生成物には、置換基や官能基が修飾された誘導体があります。

4. 科学研究における用途

PPNPPの汎用性は、さまざまな分野にまで広がっています。

化学: 新規化合物のビルディングブロックとして使用されます。

生物学: 生物学的標的との相互作用について調査されています。

医学: 潜在的な治療効果について評価されています。

産業: 材料科学や触媒分野で応用が見られる可能性があります。

科学的研究の応用

PPNPP’s versatility extends to various fields:

Chemistry: Used as a building block for novel compounds.

Biology: Investigated for its interactions with biological targets.

Medicine: Evaluated for potential therapeutic effects.

Industry: May find applications in materials science or catalysis.

作用機序

PPNPPがどのように作用するかについての正確な機序は、現在も研究中の課題です。特定の分子標的との相互作用を介して、細胞プロセスやシグナル伝達経路に影響を与えると考えられています。

類似化合物との比較

PPNPPの独自性は、融合したピラゾロ[1,5-a]ピリミジン構造にあります。類似の化合物としては、他のピラゾロピリミジンがありますが、PPNPPは置換基の特定の組み合わせにより、他の化合物とは異なります。

特性

CAS番号 |

890626-59-2 |

|---|---|

分子式 |

C22H22N4 |

分子量 |

342.4 g/mol |

IUPAC名 |

N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C22H22N4/c1-3-7-19-14-21(24-18-12-10-16(2)11-13-18)26-22(25-19)20(15-23-26)17-8-5-4-6-9-17/h4-6,8-15,24H,3,7H2,1-2H3 |

InChIキー |

ULLQZOZPZRUAHD-UHFFFAOYSA-N |

正規SMILES |

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B12131176.png)

![4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI)](/img/structure/B12131177.png)

![2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131179.png)

![(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)

![6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12131199.png)

![N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide](/img/structure/B12131204.png)

![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12131217.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12131222.png)

![butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B12131230.png)